Cas no 162318-34-5 (5-ethynyl-2-(2-pyridyl)pyridine)

5-ethynyl-2-(2-pyridyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Ethynyl-2,2'-bipyridine
- 5-ethynyl-2-pyridin-2-ylpyridine
- 2,2'-Bipyridine, 5-ethynyl-
- AK142614
- FCH2496492
- AX8282431
- ST24044710
- 5-ethynyl-2-(2-pyridyl)pyridine
-
- インチ: 1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H
- InChIKey: RQXYJBJCQSECMR-UHFFFAOYSA-N
- SMILES: N1C([H])=C(C#C[H])C([H])=C([H])C=1C1=C([H])C([H])=C([H])C([H])=N1
計算された属性
- 精确分子量: 180.06884
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 228
- トポロジー分子極性表面積: 25.8
- XLogP3: 2
じっけんとくせい
- PSA: 25.78
5-ethynyl-2-(2-pyridyl)pyridine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 储存条件:Sealed in dry,2-8°C
5-ethynyl-2-(2-pyridyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A329082-5g |
5-Ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 5g |
$1170.0 | 2025-02-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD262737-250mg |
5-Ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 250mg |
¥1075.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL039-200mg |
5-ethynyl-2-(2-pyridyl)pyridine |
162318-34-5 | 95+% | 200mg |
1134.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL039-50mg |
5-ethynyl-2-(2-pyridyl)pyridine |
162318-34-5 | 95+% | 50mg |
451.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL039-100mg |
5-ethynyl-2-(2-pyridyl)pyridine |
162318-34-5 | 95+% | 100mg |
751CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL039-250mg |
5-ethynyl-2-(2-pyridyl)pyridine |
162318-34-5 | 95+% | 250mg |
1712CNY | 2021-05-08 | |
Chemenu | CM173308-5g |
5-ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 5g |
$968 | 2021-08-05 | |
Alichem | A029184234-1g |
5-Ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 1g |
$408.87 | 2022-04-02 | |
Alichem | A029184234-5g |
5-Ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 5g |
$1,024.65 | 2022-04-02 | |
eNovation Chemicals LLC | D643932-5g |
5-Ethynyl-2,2'-bipyridine |
162318-34-5 | 95% | 5g |
$1800 | 2023-08-31 |
5-ethynyl-2-(2-pyridyl)pyridine 関連文献
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Ahmed M. Soliman,Daniel Fortin,Pierre D. Harvey,Eli Zysman-Colman Dalton Trans. 2012 41 9382
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Poulomi Majumdar,Xiaolin Yuan,Shengfu Li,Boris Le Guennic,Jie Ma,Caishun Zhang,Denis Jacquemin,Jianzhang Zhao J. Mater. Chem. B 2014 2 2838
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Maria Pia Gullo,Julie Batcha Seneclauze,Barbara Ventura,Andrea Barbieri,Raymond Ziessel Dalton Trans. 2013 42 16818
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Jifu Sun,Fangfang Zhong,Jianzhang Zhao Dalton Trans. 2013 42 9595
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Anthony Harriman,Abderrahim Khatyr,Raymond Ziessel Dalton Trans. 2003 2061
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Montserrat Ferrer,Leticia Giménez,Albert Gutiérrez,Jo?o Carlos Lima,Manuel Martínez,Laura Rodríguez,Avelino Martín,Rakesh Puttreddy,Kari Rissanen Dalton Trans. 2017 46 13920
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Hai-Bing Xu,Jian-Guo Deng,Bin Kang RSC Adv. 2013 3 11367
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Hai-Bing Xu,Li-Yi Zhang,Zhong-Hui Chen,Lin-Xi Shi,Zhong-Ning Chen Sensitization of lanthanide luminescence by two different Pt → Ln energy transfer pathways in PtLn3 heterotetranuclear complexes with 5-ethynyl-22′-bipyridine. Hai-Bing Xu Li-Yi Zhang Zhong-Hui Chen Lin-Xi Shi Zhong-Ning Chen Dalton Trans. 2008 4664
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Thomas Bura,Pascal Retailleau,Maria Teresa Indelli,Raymond Ziessel Dalton Trans. 2013 42 4544
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Zhong-Ning Chen,Yang Fan,Jun Ni Dalton Trans. 2008 573
5-ethynyl-2-(2-pyridyl)pyridineに関する追加情報
Introduction to 5-ethynyl-2-(2-pyridyl)pyridine (CAS No. 162318-34-5)
5-ethynyl-2-(2-pyridyl)pyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 162318-34-5, this molecule represents a unique structural framework characterized by its ethynyl and pyridyl substituents, which contribute to its versatile reactivity and potential biological applications. The compound’s dual pyridine moieties enhance its binding affinity to various biological targets, making it a promising candidate for drug discovery and development.
The structural motif of 5-ethynyl-2-(2-pyridyl)pyridine is particularly intriguing due to the presence of an alkyne functional group, which can participate in diverse chemical transformations such as Suzuki-Miyaura cross-coupling reactions. This reactivity has enabled its use as a key intermediate in synthesizing more complex molecules with tailored pharmacological properties. The pyridine rings, on the other hand, are well-known for their ability to interact with biological macromolecules, including enzymes and receptors, thereby facilitating the development of novel therapeutic agents.
In recent years, 5-ethynyl-2-(2-pyridyl)pyridine has been extensively studied for its potential in addressing various therapeutic challenges. One of the most notable areas of research has been its application in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The compound’s ability to modulate enzyme activity through precise steric and electronic interactions has made it a valuable tool in structure-based drug design. Additionally, its incorporation into drug-like molecules has shown promise in preclinical studies for treating inflammatory diseases and neurological disorders.
Advances in computational chemistry have further enhanced the understanding of 5-ethynyl-2-(2-pyridyl)pyridine’s behavior in biological systems. Molecular docking simulations have revealed that this compound can effectively bind to specific pockets on target proteins, suggesting its potential as a lead compound for further optimization. These studies have also highlighted the importance of fine-tuning the substituents on the pyridine rings to improve solubility, bioavailability, and metabolic stability.
The synthesis of 5-ethynyl-2-(2-pyridyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that leverage palladium-catalyzed reactions to construct the core pyridine scaffold. These methods not only ensure high yields but also minimize byproduct formation, making the process scalable for industrial applications. The availability of reliable synthetic protocols has facilitated broader exploration of this compound’s pharmacological potential.
One of the most exciting developments in the field has been the discovery of 5-ethynyl-2-(2-pyridyl)pyridine’s role in modulating neurotransmitter signaling pathways. Studies have demonstrated that derivatives of this compound can interact with receptors involved in mood regulation and cognitive function, offering new insights into potential treatments for psychiatric disorders. The ability to fine-tune these interactions through structural modifications has opened up new avenues for drug development targeting neurological conditions.
The growing body of research on 5-ethynyl-2-(2-pyridyl)pyridine underscores its significance as a versatile building block in medicinal chemistry. Its unique structural features and functional reactivity make it an invaluable asset in the quest for novel therapeutics. As computational methods continue to advance, so too will our ability to predict and optimize the pharmacological properties of this compound and its derivatives.
Future directions in research may explore the use of 5-ethynyl-2-(2-pyridyl)pyridine as a scaffold for developing next-generation drugs with improved efficacy and reduced side effects. By integrating knowledge from synthetic chemistry, computational modeling, and biological assays, scientists can engineer molecules that are better suited to meet the complex demands of modern medicine. The continued investigation into this compound promises to yield groundbreaking discoveries that will impact human health on a global scale.
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